

# Introduction: The Significance of Stereochemistry in a Versatile Chiral Building Block

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: (1R,2S)-2-aminocyclopentanol

CAS No.: 57070-95-8

Cat. No.: B1267065

[Get Quote](#)

**(1R,2S)-2-aminocyclopentanol** is a bifunctional organic compound that has garnered significant attention within the scientific community, particularly in the realms of medicinal chemistry and asymmetric synthesis. As a chiral 1,2-amino alcohol, its value is intrinsically linked to its defined three-dimensional structure. The cyclopentane ring provides a conformationally constrained scaffold, while the specific (1R,2S) stereochemistry places the amino and hydroxyl groups in a cis configuration. This spatial arrangement is not a trivial detail; it governs the molecule's reactivity, its interactions with biological targets, and its utility as a precursor for complex, stereochemically-defined molecules.

This technical guide offers an in-depth exploration of the core physical, chemical, and spectroscopic properties of **(1R,2S)-2-aminocyclopentanol**. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It aims to provide a causal understanding of why this molecule behaves as it does, offering field-proven insights into its characterization and application. By understanding these fundamental properties, researchers can more effectively leverage this compound in the synthesis of novel therapeutics and other high-value chemical entities.<sup>[1][2][3]</sup>

## Section 1: Molecular Structure and Core Physical Properties

The foundation of **(1R,2S)-2-aminocyclopentanol**'s utility lies in its precise molecular architecture. The IUPAC name, *cis*-(1R,2S)-2-aminocyclopentan-1-ol, explicitly details this structure.<sup>[4]</sup> The *cis* descriptor indicates that the amino (-NH<sub>2</sub>) and hydroxyl (-OH) groups reside on the same face of the cyclopentane ring. This proximity allows for the potential of intramolecular hydrogen bonding, a key feature influencing its physical properties and conformational preferences.

Caption: 2D representation of **(1R,2S)-2-aminocyclopentanol** highlighting the *cis* stereochemistry.

### Summary of Physical Data

The following table consolidates the key physical and chemical properties of **(1R,2S)-2-aminocyclopentanol** (free base). It is critical to distinguish these from the properties of its hydrochloride salt, which exhibits different characteristics, such as a higher melting point and enhanced aqueous solubility.

Property	Value	Source(s)
IUPAC Name	cis-(1R,2S)-2-aminocyclopentan-1-ol	[4]
CAS Number	260065-85-8	[4][5]
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO	[4][5]
Molecular Weight	101.15 g/mol	[4][6]
Appearance	Varies; often an oil or low-melting solid	N/A
Boiling Point	~179 °C	[7][8]
Density	~1.084 g/cm <sup>3</sup>	[7][8]
Flash Point	~62 °C	[7]
pKa (Predicted)	14.93 ± 0.40	[7]
LogP (Predicted)	-0.4 to 0.56	[4][6][7]

## Solubility Profile

As a small molecule containing both a polar hydroxyl group and a basic amino group, **(1R,2S)-2-aminocyclopentanol** is expected to be soluble in water and polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in nonpolar solvents like hexanes is likely to be limited.

For many applications, particularly in pharmaceutical development, the compound is converted to its hydrochloride salt.[1] This salt formation protonates the basic amino group, creating an ammonium chloride salt that dramatically increases aqueous solubility, making it easier to handle and formulate in biological assays.[1]

## Section 2: Spectroscopic and Analytical Characterization

Authenticating the structure and purity of **(1R,2S)-2-aminocyclopentanol** is paramount. The following section outlines the expected spectroscopic signatures, providing a self-validating

framework for its identification.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to be complex due to the cyclopentane ring's protons. Key diagnostic signals would include two distinct multiplets in the upfield region corresponding to the protons on the carbons bearing the hydroxyl and amino groups (C1-H and C2-H). The chemical shifts of the -OH and -NH<sub>2</sub> protons are variable and depend on concentration and solvent, often appearing as broad singlets.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display five distinct signals for the five carbons of the cyclopentane ring. The carbons attached to the electronegative oxygen (C1) and nitrogen (C2) atoms will be deshielded and appear further downfield (higher ppm) compared to the other three aliphatic carbons in the ring.

## Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for confirming the presence of the key functional groups.

- O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600  $\text{cm}^{-1}$ , characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding.
- N-H Stretch: A medium-intensity, moderately broad peak (or a doublet for a primary amine) is anticipated in the 3300-3500  $\text{cm}^{-1}$  region. This band often overlaps with the O-H stretch.
- C-H Stretch: Aliphatic C-H stretching vibrations will appear as sharp peaks just below 3000  $\text{cm}^{-1}$ .
- C-O Stretch: A strong band for the C-O single bond stretch is expected in the fingerprint region, typically around 1050-1150  $\text{cm}^{-1}$ .<sup>[9]</sup>
- N-H Bend: A bending vibration for the primary amine can be observed around 1590-1650  $\text{cm}^{-1}$ .

The cis configuration may facilitate intramolecular hydrogen bonding, which can cause the O-H and N-H stretching bands to appear at a slightly lower frequency (wavenumber) and be broader than in the corresponding trans isomer, where such bonding is not possible.<sup>[10]</sup>

## Mass Spectrometry (MS)

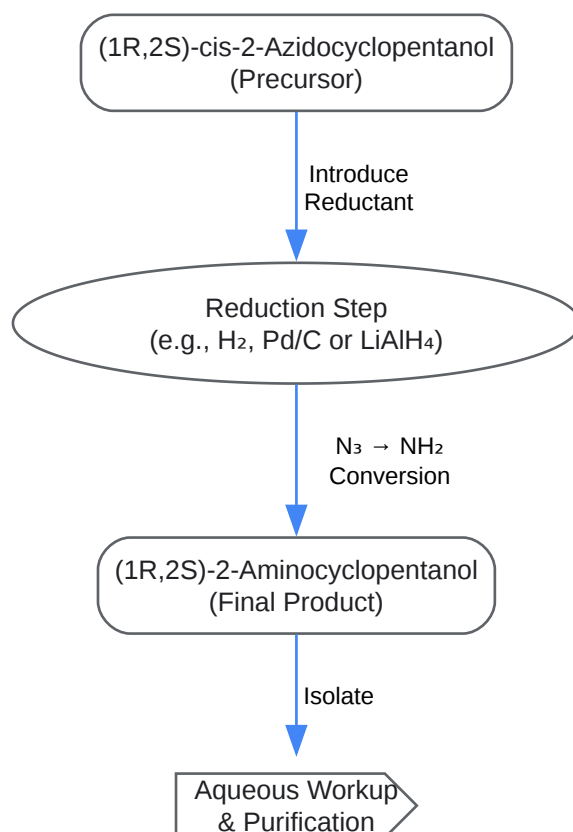
In Electron Impact (EI) mass spectrometry, the molecular ion peak ( $M^+$ ) would be expected at an  $m/z$  of 101, corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of water ( $M-18$ ), ammonia ( $M-17$ ), or cleavage of the cyclopentane ring.

## Section 3: Experimental Protocols and Workflows

Trustworthiness in research relies on robust and reproducible methodologies. This section provides validated workflows for the synthesis and analysis of **(1R,2S)-2-aminocyclopentanol**.

### Synthesis Overview: A Common Synthetic Pathway

A frequently employed strategy for synthesizing enantiomerically pure **(1R,2S)-2-aminocyclopentanol** involves the stereoselective reduction of a precursor molecule. One such pathway begins with the corresponding azido-alcohol, (1R,2S)-cis-2-azidocyclopentanol.[7] The azide group serves as a masked amine.



[Click to download full resolution via product page](#)

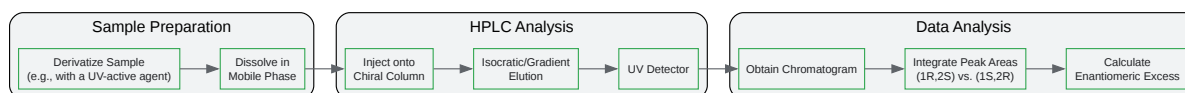
Caption: A generalized workflow for the synthesis of **(1R,2S)-2-aminocyclopentanol**.

Methodology:

- **Reaction Setup:** Dissolve the starting material, (1R,2S)-cis-2-azidocyclopentanol, in a suitable solvent (e.g., methanol or ethanol for catalytic hydrogenation).
- **Reduction:** Introduce a reducing agent. For catalytic hydrogenation, add a catalyst like Palladium on Carbon (Pd/C) and subject the mixture to a hydrogen atmosphere. Alternatively, a chemical reductant like Lithium Aluminum Hydride (LiAlH<sub>4</sub>) in an ethereal solvent can be used.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.
- **Workup & Isolation:** Upon completion, filter off the catalyst (if used) and remove the solvent under reduced pressure. Perform an appropriate aqueous workup to isolate the crude product.
- **Purification:** Purify the final compound using techniques such as distillation or column chromatography to achieve high purity.

## Protocol for Chiral Purity Analysis

Confirming the enantiomeric excess (e.e.) is the ultimate validation of a chiral synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. chemimpex.com \[chemimpex.com\]](https://chemimpex.com)
- [2. benchchem.com \[benchchem.com\]](https://benchchem.com)
- [3. benchchem.com \[benchchem.com\]](https://benchchem.com)
- [4. \(1R,2S\)-2-aminocyclopentanol | C<sub>5</sub>H<sub>11</sub>NO | CID 12886905 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [5. \(1R,2S\)-2-aminocyclopentan-1-ol 97% | CAS: 260065-85-8 | AChemBlock \[achemblock.com\]](https://achemblock.com)
- [6. \(1S,2S\)-2-Aminocyclopentanol | C<sub>5</sub>H<sub>11</sub>NO | CID 11571787 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [7. Cyclopentanol,2-amino-,\(1R,2S\)-\(9CI\) | lookchem \[lookchem.com\]](https://lookchem.com)
- [8. 68327-03-7 CAS MSDS \(Cyclopentanol,2-amino-,\(1R,2R\)-\(9CI\)\) Melting Point Boiling Point Density CAS Chemical Properties \[chemicalbook.com\]](https://chemicalbook.com)
- [9. scribd.com \[scribd.com\]](https://scribd.com)
- [10. Buy \(1R,2S\)-2-aminocyclohexanol | 931-15-7 \[smolecule.com\]](https://smolecule.com)
- To cite this document: BenchChem. [Introduction: The Significance of Stereochemistry in a Versatile Chiral Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1267065/docs#introduction-the-significance-of-stereochemistry-in-a-versatile-chiral-building-block\]](https://www.benchchem.com/product/b1267065/docs#introduction-the-significance-of-stereochemistry-in-a-versatile-chiral-building-block)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)